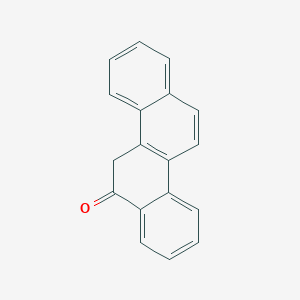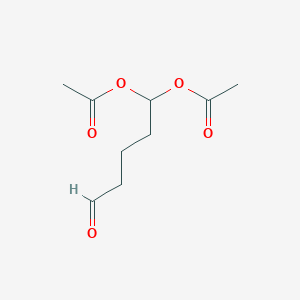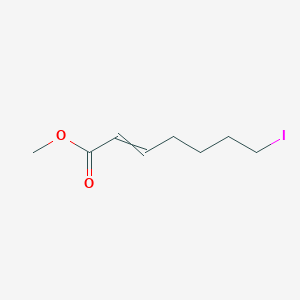
Methyl 7-iodohept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-iodohept-2-enoate is an organic compound with the molecular formula C8H13IO2 It is an ester derivative, characterized by the presence of an iodine atom attached to the seventh carbon of a hept-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-iodohept-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl hept-2-enoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Reduction Reactions: The double bond in the hept-2-enoate chain can be reduced using hydrogenation catalysts to form saturated derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methyl 7-chlorohept-2-enoate or methyl 7-aminohept-2-enoate.
Reduction: Formation of methyl 7-iodoheptanoate.
Oxidation: Formation of methyl 7-iodohept-2-en-1-ol or methyl 7-iodohept-2-en-1-one.
Aplicaciones Científicas De Investigación
Methyl 7-iodohept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 7-iodohept-2-enoate involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom acts as a good leaving group, facilitating substitution reactions. The double bond provides a site for addition reactions, making the compound versatile in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-chlorohept-2-enoate
- Methyl 7-bromohept-2-enoate
- Methyl 7-aminohept-2-enoate
Uniqueness
Methyl 7-iodohept-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its chloro and bromo analogs .
Propiedades
Número CAS |
148192-28-3 |
|---|---|
Fórmula molecular |
C8H13IO2 |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
methyl 7-iodohept-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
Clave InChI |
SQEVJCLLBCZTSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



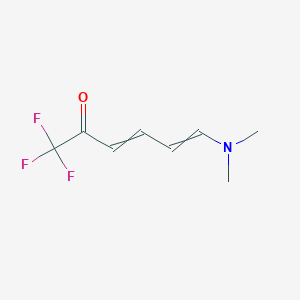
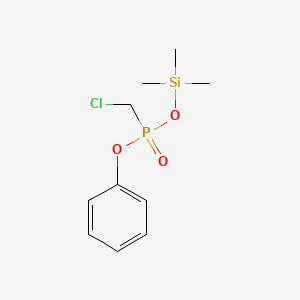
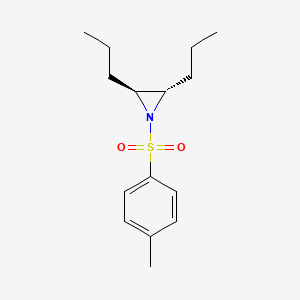
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
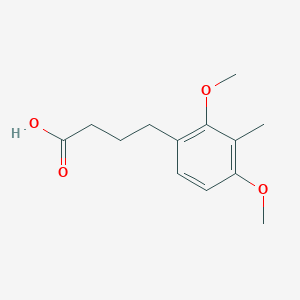
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
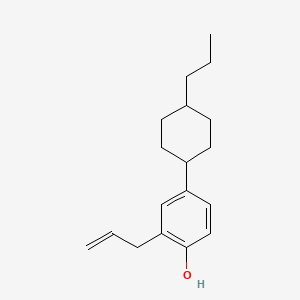
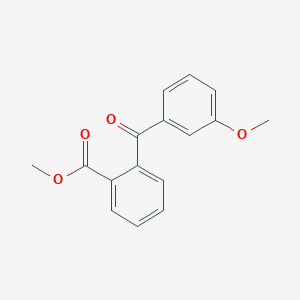
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
